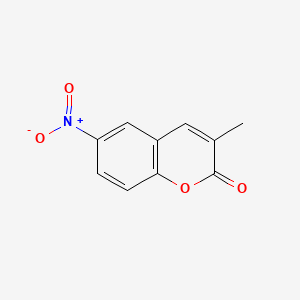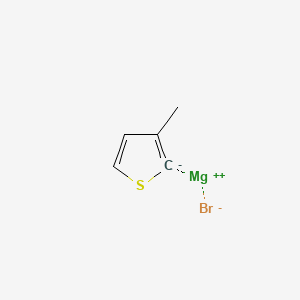
3-Methyl-6-nitrocoumarin
Descripción general
Descripción
3-Methyl-6-nitrocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants It is characterized by the presence of a methyl group at the third position and a nitro group at the sixth position on the coumarin ring
Mecanismo De Acción
Target of Action
It’s known that coumarin derivatives, such as 3-aminocoumarins, are the core structure of antibiotics like novobiocin and clorobiocin, which are effective against multi-resistant gram-positive bacteria . These antibiotics function as inhibitors of DNA gyrase , a type II topoisomerase, and heat shock protein 90 , which plays a crucial role in cell signaling, proliferation, and survival.
Mode of Action
For instance, novobiocin and clorobiocin, which share a similar core structure, inhibit DNA gyrase, thereby preventing DNA replication .
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could impact the dna replication pathway by inhibiting dna gyrase, and potentially influence pathways related to cell signaling, proliferation, and survival through its interaction with heat shock protein 90 .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound might lead to the inhibition of dna replication and potentially affect cell signaling, proliferation, and survival .
Análisis Bioquímico
Biochemical Properties
3-Methyl-6-nitrocoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily due to its fluorescent properties. For instance, this compound is used in fluorescent labeling of biomolecules, which aids in the detection and analysis of these molecules in various biochemical assays . The compound’s interaction with metal ions and its ability to detect microenvironment polarity and pH changes are also noteworthy . These interactions are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, coumarin derivatives, including this compound, have demonstrated anti-proliferative activity against tumor cells by downregulating oncogene expression and inducing apoptosis through mitochondrial signaling cascades . This compound’s ability to generate reactive oxygen species (ROS) and cause mitochondrial depolarization further highlights its impact on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound’s interaction with mitochondrial proteins can induce apoptosis in cancer cells by increasing ROS levels and causing mitochondrial depolarization . Additionally, the compound’s fluorescent properties enable it to act as a chemosensor for detecting various biomolecules and ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged use in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects, such as anti-tumor activity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and other toxicological responses . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve hydroxylation, reduction, and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, transport proteins may facilitate its movement within the cell, affecting its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its accumulation in mitochondria can enhance its pro-apoptotic effects in cancer cells by disrupting mitochondrial function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-nitrocoumarin typically involves the nitration of 3-methylcoumarin. One common method is the reaction of 3-methylcoumarin with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-6-nitrocoumarin undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride in the presence of a catalyst like palladium on charcoal.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Sodium borohydride, palladium on charcoal, methanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 3-Methyl-6-aminocoumarin.
Substitution: Various substituted coumarin derivatives.
Oxidation: 3-Carboxy-6-nitrocoumarin.
Aplicaciones Científicas De Investigación
3-Methyl-6-nitrocoumarin has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Comparación Con Compuestos Similares
3-Methyl-6-nitrocoumarin can be compared with other coumarin derivatives such as:
3-Methylcoumarin: Lacks the nitro group, leading to different chemical reactivity and applications.
6-Nitrocoumarin: Lacks the methyl group, affecting its physical and chemical properties.
7-Methyl-6-nitrocoumarin: Similar structure but with the methyl group at the seventh position, leading to different reactivity and applications.
Uniqueness: The presence of both the methyl and nitro groups in this compound provides a unique combination of properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
3-methyl-6-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6-4-7-5-8(11(13)14)2-3-9(7)15-10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWANMOIIIMORBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371698 | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-08-6, 95532-74-4 | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-6-nitrocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester](/img/structure/B3416771.png)












